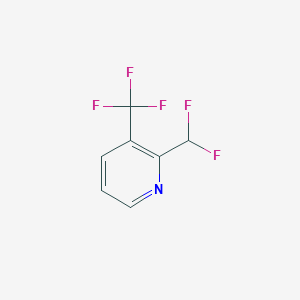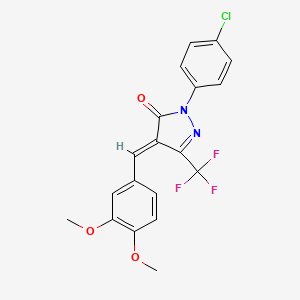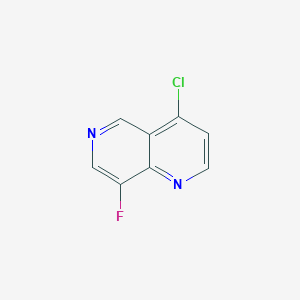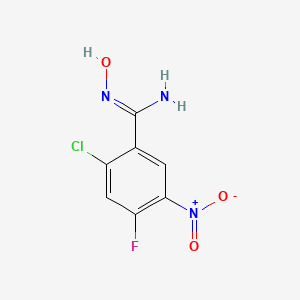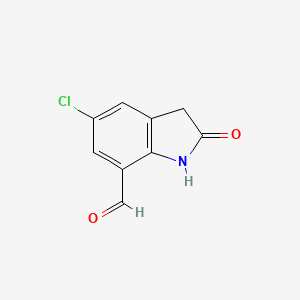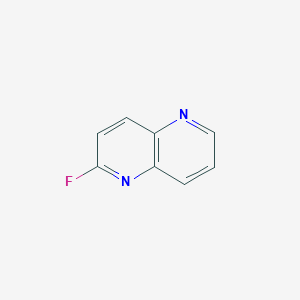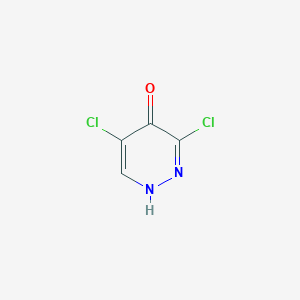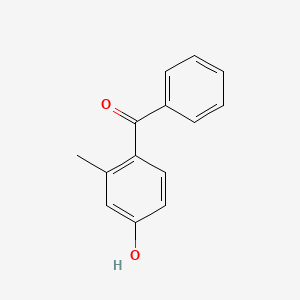
N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a 2,4-dichlorophenyl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of the cyclobutyl ring with a 2,4-dichlorophenyl group using a halogenation reaction.
Acetamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide: shares structural similarities with other cyclobutyl acetamides and dichlorophenyl derivatives.
This compound: can be compared with compounds like N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)formamide and N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)propionamide.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H13Cl2NO |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]acetamide |
InChI |
InChI=1S/C12H13Cl2NO/c1-7(16)15-12-5-4-10(12)9-3-2-8(13)6-11(9)14/h2-3,6,10,12H,4-5H2,1H3,(H,15,16)/t10-,12-/m0/s1 |
Clave InChI |
UGDORHZIEGFERS-JQWIXIFHSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CC[C@H]1C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(=O)NC1CCC1C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


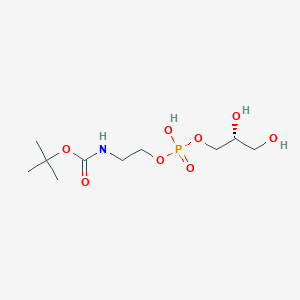
![1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12976025.png)
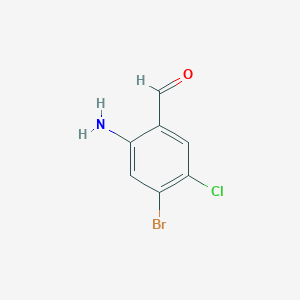
![6-Methyl-4,6-dihydrothieno[2,3-c]furan](/img/structure/B12976042.png)
![Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12976053.png)

